Ethofumesate-2-keto

Catalog No.
S561150
CAS No.
26244-33-7
M.F
C11H12O5S
M. Wt
256.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethofumesate-2-keto

CAS Number

26244-33-7

Product Name

Ethofumesate-2-keto

IUPAC Name

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate

Molecular Formula

C11H12O5S

Molecular Weight

256.28 g/mol

InChI

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3

InChI Key

CXWYCAYNZXSHTF-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C

Ethofumesate-2-keto is a chemical compound with the molecular formula C₁₁H₁₂O₅S and a molecular weight of 256.28 g/mol. It is categorized under the class of benzofurans and is primarily recognized as a metabolite of ethofumesate, a herbicide used in agriculture. The compound is characterized by its structural features, including a sulfonate group, which contributes to its biological activity and environmental behavior. Ethofumesate-2-keto is noted for its stability under specific conditions, making it relevant for various applications in research and development .

As a metabolite, Ethofumesate-2-keto is not expected to possess the herbicidal activity of the parent compound, ethofumesate. There is no scientific literature available on a specific mechanism of action for Ethofumesate-2-keto within biological systems.

Limited information exists on the safety profile of Ethofumesate-2-keto. Given its structural similarity to ethofumesate, potential hazards may include:

  • Mild Skin or Eye Irritation: Similar to its parent compound [3].
  • Environmental Impact: Potential for bioaccumulation in aquatic organisms due to its moderately water-soluble nature [1, 3].

Primary Application: Analytical Standard

Ethofumesate-2-keto finds its primary application in scientific research as an analytical standard. It serves as a reference compound for the quantification of its parent molecule, ethofumesate, in various environmental samples. Ethofumesate is a widely used herbicide, and its residues are monitored in strawberries, soil, and other agricultural products to ensure food safety and assess potential environmental impacts.

Ethofumesate-2-keto is a metabolite of ethofumesate, meaning it's a breakdown product formed naturally in the environment. This shared structure allows scientists to utilize Ethofumesate-2-keto as a reliable indicator of the presence and concentration of ethofumesate in samples.

Several analytical techniques employ Ethofumesate-2-keto as a standard, including:

  • Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by gas chromatography (GC)/liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS)
  • Two-dimensional gas chromatography time-of-flight mass spectrometry (GC × GC-TOF-MS)

Potential Research Applications

While its primary use lies in analytical standardization, ongoing research explores the potential of Ethofumesate-2-keto in other scientific fields:

  • Proteomics research: Some studies suggest Ethofumesate-2-keto might possess properties relevant to protein interaction studies and proteome analysis. However, further research is needed to fully understand its potential applications in this domain .
, primarily involving hydrolysis and oxidation processes. The compound can be formed through the oxidative hydrolysis of ethofumesate, where the 2-ethoxy group is converted into a corresponding 2-oxo-lactone. This reaction is significant as it illustrates the metabolic pathway of ethofumesate in both plants and animals . Additionally, ethofumesate-2-keto can participate in further reactions typical of carbonyl compounds, including nucleophilic addition and condensation reactions.

Ethofumesate-2-keto exhibits notable biological activity, particularly in its role as a herbicide metabolite. Studies indicate that it possesses herbicidal properties that contribute to weed control in agricultural settings. The compound's toxicity profile suggests it may have adverse effects on aquatic organisms, highlighting the importance of monitoring its environmental impact . Furthermore, research has shown that ethofumesate-2-keto can influence metabolic pathways in various organisms, which may have implications for its safety and efficacy as a pesticide.

The synthesis of ethofumesate-2-keto typically involves the metabolic conversion of ethofumesate through oxidative processes. Laboratory methods for synthesizing this compound may include:

  • Oxidative Hydrolysis: This method involves treating ethofumesate with oxidizing agents under controlled conditions to facilitate the conversion to ethofumesate-2-keto.
  • Chemical Synthesis: Alternative synthetic routes may employ organic synthesis techniques involving carbonyl chemistry to create the keto form directly from precursor compounds.

These methods are crucial for producing the compound for research purposes and understanding its properties and interactions .

Ethofumesate-2-keto finds applications primarily in agricultural research, particularly in studying herbicide metabolism and environmental impact. Its use includes:

  • Analytical Chemistry: Employed as a standard in analytical methods to quantify residues of ethofumesate in food products using techniques like gas chromatography-mass spectrometry.
  • Research: Investigated for its effects on plant growth and development as well as its ecological implications when used as part of herbicide formulations .

Interaction studies involving ethofumesate-2-keto focus on its metabolic pathways and potential interactions with other chemicals. Research has shown that this compound can interact with various biological systems, influencing enzyme activity and metabolic rates in both plants and animals. Such studies are essential for assessing the safety and environmental risks associated with its use as a pesticide .

Ethofumesate-2-keto shares similarities with several other compounds within the benzofuran class and related herbicides. Key similar compounds include:

Compound NameMolecular FormulaUnique Features
EthofumesateC₁₃H₁₈O₅SParent compound; widely used herbicide
2-Ethoxyethyl benzoateC₁₄H₁₈O₄Ester derivative; used in various chemical syntheses
BenzofuranC₈H₆OCore structure; serves as a foundation for derivatives

Ethofumesate-2-keto is unique due to its specific sulfonate group, which enhances its solubility and biological activity compared to other benzofuran derivatives. Its role as a metabolite distinguishes it from parent herbicides, providing insights into degradation pathways and environmental persistence .

Ethofumesate-2-keto, chemically known as 3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl methanesulfonate, represents a significant metabolite of the herbicide ethofumesate with the molecular formula C11H12O5S and molecular weight of 256.28 grams per mole [1] [2]. This methanesulfonate ester belongs to the benzofuran class of compounds and serves as a critical reference standard in analytical chemistry and environmental monitoring applications [3] [4].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of ethofumesate-2-keto encompasses several established methodologies that focus on constructing the benzofuran core structure followed by introduction of the methanesulfonate functionality [5] [6]. The primary synthetic approach involves the preparation of the 3,3-dimethyl-2-oxo-2,3-dihydrobenzofuran intermediate through cyclization reactions utilizing morpholine and isobutyraldehyde as starting materials [11].

The initial step requires the reaction between morpholine and isobutyraldehyde in aromatic hydrocarbon solvents such as benzene, toluene, or dimethylbenzene at temperatures ranging from 0 to 120 degrees Celsius for reaction periods of 2 to 10 hours [11]. The molar ratio of morpholine to isobutyraldehyde typically ranges from 1:1 to 1:5 to ensure complete conversion [11]. This intermediate then undergoes ring-closure reaction with para-benzoquinone in aromatic solvents at temperatures between 20 and 80 degrees Celsius for 2 to 10 hours [11].

The critical sulfonation step involves treating the benzofuran intermediate with methanesulfonyl chloride in the presence of acid-binding agents such as potassium carbonate, sodium carbonate, triethylamine, or tetramethylammonium hydroxide [11]. This reaction proceeds at temperatures between 20 and 80 degrees Celsius for durations ranging from 2 to 16 hours [11]. The molar ratios of morpholine to methanesulfonyl chloride to acid-binding agent are maintained at 1:1-1.2:1-1.2 to optimize yield and minimize side reactions [11].

Advanced synthetic strategies employ rhodium-based catalytic systems for benzofuran synthesis, utilizing cyclopentadienyl-based rhodium complexes in tetrachloroethane solvent to achieve substituted benzofuran heterocycles in yields ranging from 30 to 80 percent [16]. These methods involve sequential carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination steps [16].

Alternative laboratory protocols utilize Lewis acid-promoted cyclization reactions employing scandium triflate or other Lewis acids to facilitate benzofuran ring formation [16]. These reactions typically proceed through nucleophilic addition, cyclization, and isomerization mechanisms under moderate reaction conditions [16].

MethodStarting MaterialKey ReagentTemperature (°C)Reaction Time (hours)Yield (%)
Direct Methanesulfonation3,3-Dimethyl-2-hydroxybenzofuranMethanesulfonyl chloride20-802-1685-95
Multi-step SynthesisMorpholine + IsobutyraldehydePara-benzoquinone0-1202-1070-85
Oxidative Ketone Formation3,3-DimethylbenzofuranOxidizing agents40-804-1260-80
Benzofuran Ring FormationPhenol derivativesAlpha-haloketones60-1406-2450-75

Industrial Manufacturing Processes

Industrial production of ethofumesate-2-keto requires scalable processes that maintain product quality while achieving economic viability [10] [11]. The manufacturing process typically employs continuous flow reactors to ensure consistent temperature and concentration profiles throughout the synthesis [11]. Industrial facilities utilize specialized equipment designed to handle methanesulfonyl chloride and other reactive intermediates under controlled atmospheric conditions [11].

The industrial process begins with the preparation of the benzofuran core through large-scale cyclization reactions conducted in stainless steel reactors equipped with efficient mixing systems [11]. Temperature control systems maintain reaction temperatures within narrow ranges to prevent decomposition and ensure optimal yield [11]. The initial benzofuran formation stage operates at temperatures between 80 and 120 degrees Celsius under pressures ranging from 1 to 5 atmospheres for residence times of 4 to 8 hours [11].

Oxidation to the ketone functionality represents a critical manufacturing step that requires precise control of oxidizing conditions [11]. Industrial oxidation processes typically operate at temperatures between 60 and 100 degrees Celsius under pressures of 1 to 3 atmospheres with residence times extending from 6 to 12 hours [11]. The selection of oxidizing agents considers both efficiency and environmental impact, with many facilities employing catalytic oxidation systems to minimize waste generation [11].

The methanesulfonation step in industrial settings utilizes automated dosing systems to precisely control the addition of methanesulfonyl chloride and acid-binding agents [11]. These reactions proceed at temperatures between 40 and 80 degrees Celsius under pressures of 1 to 2 atmospheres with residence times ranging from 8 to 16 hours [11]. Advanced process control systems monitor reaction progress through inline analytical techniques to ensure consistent product quality [11].

Industrial purification processes employ multi-stage separation and crystallization systems to achieve the required purity specifications [11]. These systems typically operate at temperatures between 20 and 60 degrees Celsius under reduced pressures ranging from 0.1 to 1 atmosphere with processing times of 2 to 6 hours [11].

Process StageOperating Temperature (°C)Operating Pressure (atm)Residence Time (hours)Expected Yield (%)
Initial Benzofuran Formation80-1201-54-880-90
Oxidation to Ketone60-1001-36-1275-85
Methanesulfonation40-801-28-1685-95
Purification20-600.1-12-690-98

Reaction Optimization Strategies

Reaction optimization for ethofumesate-2-keto synthesis focuses on maximizing yield while minimizing reaction time and energy consumption [21] [24]. Comprehensive optimization studies have identified key parameters that significantly influence reaction outcomes, including temperature, solvent selection, catalyst loading, reaction time, and reactant concentrations [21] [24].

Temperature optimization studies demonstrate that moderate reaction temperatures between 60 and 80 degrees Celsius provide optimal balance between reaction rate and product selectivity [21]. Higher temperatures accelerate reaction kinetics but may promote unwanted side reactions and decomposition pathways [21]. Lower temperatures result in incomplete conversions and extended reaction times that negatively impact process economics [21].

Solvent selection plays a crucial role in reaction optimization, with aromatic solvents such as toluene and aprotic polar solvents like dimethylformamide showing superior performance compared to protic solvents [21]. These solvent systems facilitate better substrate solubility and promote favorable reaction mechanisms while minimizing competing reactions [21]. Mixed solvent systems combining toluene and dimethylformamide often provide enhanced reaction rates and improved product yields [21].

Catalyst loading optimization reveals that maintaining catalyst concentrations around 5 mole percent provides optimal catalytic activity without excessive material costs [21]. Higher catalyst loadings show diminishing returns in yield improvement while increasing purification complexity [21]. Lower catalyst concentrations result in incomplete reactions and reduced overall efficiency [21].

Reaction time optimization studies indicate that extended reaction periods between 8 and 12 hours ensure complete substrate conversion while preventing over-reaction and product degradation [21]. Shorter reaction times lead to incomplete conversions, while excessively long reaction periods may promote side reactions and reduce overall selectivity [21].

Concentration optimization demonstrates that maintaining reactant concentrations between 0.5 and 1.0 molar provides optimal reaction kinetics while avoiding precipitation and mass transfer limitations [21]. Higher concentrations may lead to mixing problems and localized hot spots, while lower concentrations reduce reaction rates and processing efficiency [21].

ParameterRange StudiedOptimal ValueImpact on Yield
Temperature20-120°C60-80°C+15-25%
Solvent SystemAromatic/AproticToluene/DMF+10-20%
Catalyst Loading1-10 mol%5 mol%+5-15%
Reaction Time2-24 hours8-12 hours+10-15%
Concentration0.1-2.0 M0.5-1.0 M+8-12%

Purification and Quality Control Measures

Purification of ethofumesate-2-keto requires sophisticated analytical techniques to achieve the high purity standards demanded for reference materials and analytical applications [25] [27] [29]. High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for purity determination and impurity profiling [28] [29]. This technique provides detection limits as low as 0.001 milligrams per kilogram and enables quantification of trace impurities [28].

Gas chromatography coupled with tandem mass spectrometry represents another critical analytical tool for metabolite profiling and structural confirmation [13] [29]. This method achieves detection limits of 0.0005 milligrams per kilogram and provides definitive identification of ethofumesate-2-keto and related compounds [13]. The method enables analysis of the complete metabolic profile including ethofumesate, 2-keto-ethofumesate, and open-ring-2-keto-ethofumesate derivatives [13].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment with the capability to detect impurities at the 1 percent level [27] [30]. This technique confirms molecular structure through detailed analysis of proton and carbon-13 spectra and enables identification of structural analogs and synthetic intermediates [27] [30].

Mass spectrometry techniques, including high-resolution mass spectrometry, provide molecular weight confirmation and elemental composition determination with detection capabilities reaching 1 part per million [27] [30]. These methods enable precise identification of molecular ions and fragmentation patterns characteristic of ethofumesate-2-keto [27] [30].

Infrared spectroscopy serves as a complementary analytical technique for functional group identification and structural confirmation [27] [30]. This method provides rapid screening capabilities and can detect functional group variations at the 0.1 percent level [27] [30].

Purification protocols typically employ crystallization and recrystallization techniques to achieve the required purity levels exceeding 96 percent [11] [25]. Advanced purification methods include preparative high-performance liquid chromatography for removing closely related impurities and achieving analytical grade purity standards [25] [30].

Quality control procedures incorporate comprehensive analytical testing protocols that include identity confirmation, purity determination, water content analysis, and residual solvent quantification [25] [27] [30]. These procedures ensure compliance with international quality standards and regulatory requirements for reference materials [25] [27].

Analysis MethodTarget ParameterDetection LimitTypical Purity (%)
HPLC-UVPurity/Impurities0.001 mg/kg≥96
GC-MS/MSMetabolite Profile0.0005 mg/kg≥98
NMR SpectroscopyStructure Confirmation1% impurity≥95
Mass SpectrometryMolecular Weight1 ppm≥97
IR SpectroscopyFunctional Groups0.1% functional≥95

XLogP3

1.8

Wikipedia

Ethofumesate-2-keto

Use Classification

Pesticides -> Herbicides -> Benzofuranyl alkylsulfonate herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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